Ganciclovir Sodium

Description

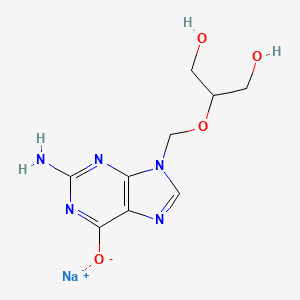

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)purin-6-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5O4.Na/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16;/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJICLMJFIKGAAU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1COC(CO)CO)N=C(N=C2[O-])N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N5NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

82410-32-0 (Parent) | |

| Record name | Ganciclovir sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107910758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20883175 | |

| Record name | Ganciclovir sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84245-13-6, 107910-75-8 | |

| Record name | Ganciclovir sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084245136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ganciclovir sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107910758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ganciclovir sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-1,9-dihydro-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-6H-purin-6-one sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Ganciclovir Sodium Phosphorylation Pathway in CMV-Infected Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganciclovir, a cornerstone in the management of cytomegalovirus (CMV) infections, requires intracellular phosphorylation to exert its antiviral activity. This process, initiated by a virus-encoded protein kinase and completed by host cell enzymes, represents a critical pathway for the drug's efficacy and a key area of study for understanding antiviral resistance. This technical guide provides a comprehensive overview of the ganciclovir sodium phosphorylation pathway in CMV-infected cells, detailing the molecular players, presenting available quantitative data, outlining key experimental protocols, and visualizing the pathway and associated workflows.

Introduction

Ganciclovir is a synthetic nucleoside analogue of 2'-deoxyguanosine that exhibits potent activity against human cytomegalovirus (HCMV), a significant pathogen in immunocompromised individuals.[1] Its therapeutic action is dependent on its conversion to the active triphosphate form, which then interferes with viral DNA synthesis.[2] This activation is a multi-step process that begins with a crucial phosphorylation event catalyzed by a viral-specific enzyme, ensuring that the drug is preferentially activated in infected cells, thereby minimizing toxicity to uninfected host cells.[2]

The Ganciclovir Phosphorylation Pathway

The conversion of ganciclovir to its active triphosphate metabolite occurs in three sequential phosphorylation steps:

-

Monophosphorylation: In CMV-infected cells, the initial and rate-limiting step is the phosphorylation of ganciclovir to ganciclovir monophosphate (GCV-MP). This reaction is catalyzed by the viral protein kinase pUL97.[1] The UL97 gene product is a serine/threonine protein kinase that, in addition to its roles in viral replication, possesses the unique ability to phosphorylate ganciclovir.[3] This initial phosphorylation is a critical determinant of ganciclovir's selective toxicity for CMV-infected cells.[2]

-

Diphosphorylation: Following its formation, GCV-MP is further phosphorylated to ganciclovir diphosphate (GCV-DP). This step is carried out by the host cellular enzyme guanylate kinase (GMPK).[4][5] GMPK recognizes GCV-MP as a substrate, although less efficiently than its natural substrate, guanosine monophosphate (GMP).[6]

-

Triphosphorylation: The final phosphorylation step, the conversion of GCV-DP to the active ganciclovir triphosphate (GCV-TP), is mediated by various cellular kinases, including phosphoglycerate kinase.[7]

Once formed, GCV-TP acts as a competitive inhibitor of the viral DNA polymerase (pUL54), competing with the natural substrate deoxyguanosine triphosphate (dGTP).[2] Incorporation of GCV-TP into the growing viral DNA chain leads to the termination of DNA elongation, thus halting viral replication.[2]

Signaling Pathway Diagram

Caption: Ganciclovir phosphorylation pathway in CMV-infected cells.

Quantitative Data

The following tables summarize the available quantitative data related to the ganciclovir phosphorylation pathway and its antiviral activity. It is important to note that specific kinetic parameters (Km and Vmax) for each phosphorylation step are not consistently reported in the literature.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km | Vmax | Source |

| CMV UL97 Kinase | ATP | 2 µM | Not Reported | [3] |

| CMV UL97 Kinase | GTP | 4 µM | Not Reported | [3] |

| Guanylate Kinase | Ganciclovir-MP | Not Reported | Not Reported | - |

| Cellular Kinases | Ganciclovir-DP | Not Reported | Not Reported | - |

Table 2: Intracellular Concentration and Half-life of Ganciclovir Triphosphate

| Parameter | Value | Cell Type | Source |

| Intracellular Half-life | 16.5 - 24 hours | CMV-infected cells | - |

Table 3: Antiviral Activity (IC50) of Ganciclovir

| Assay Type | IC50 Range (µM) | Virus Strain(s) | Source |

| Plaque Reduction Assay | 2.88 (mean) | 19 drug-sensitive clinical isolates | [8][9] |

| Plaque Reduction Assay | < 6 | Drug-sensitive clinical isolates | [8] |

| Plaque Reduction Assay | 6 - 8 | Partially resistant clinical isolates | [8] |

| Plaque Reduction Assay | > 12 | Resistant clinical isolates | [8] |

| Flow Cytometry | 4.32 (mean) | 19 drug-sensitive clinical isolates | [8][9] |

| Flow Cytometry | 1.14 - 6.66 | 19 drug-sensitive clinical isolates | [8][9] |

| Flow Cytometry | 8.48 - 9.79 | Partially resistant clinical isolates | [8] |

| Flow Cytometry | > 96 | Resistant clinical isolates | [8] |

| Flow Cytometry | 1.7 | AD169 strain | [10] |

| Flow Cytometry | > 12 | D6/3/1 strain (resistant) | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the ganciclovir phosphorylation pathway and its effects.

In Vitro Kinase Assay for UL97

This protocol describes the expression and purification of recombinant UL97 kinase and its use in an in vitro phosphorylation assay.

Workflow Diagram

Caption: Workflow for in vitro UL97 kinase assay.

Methodology

-

Recombinant UL97 Expression and Purification:

-

Clone the full-length UL97 gene into a suitable bacterial expression vector (e.g., pGEX or pET series).

-

Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

-

Grow the bacterial culture to mid-log phase (OD600 ≈ 0.6-0.8).

-

Induce protein expression with an appropriate inducer (e.g., IPTG) and incubate for a further 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C).

-

Harvest the cells by centrifugation and lyse them using sonication or a French press in a suitable lysis buffer.

-

Clarify the lysate by centrifugation.

-

Purify the recombinant UL97 protein using an appropriate affinity chromatography method based on the tag used in the expression vector (e.g., GST-sepharose for GST-tagged proteins or Ni-NTA agarose for His-tagged proteins).

-

Elute the purified protein and dialyze against a storage buffer. Confirm purity and concentration using SDS-PAGE and a protein assay (e.g., Bradford or BCA).

-

-

In Vitro Kinase Reaction:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

Set up the kinase reaction in a microcentrifuge tube by adding the following components:

-

Purified recombinant UL97 protein (e.g., 100-500 ng)

-

[³H]-Ganciclovir (as the substrate)

-

ATP (e.g., 100 µM)

-

Reaction buffer to the final volume.

-

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding EDTA to chelate Mg²⁺ or by heating.

-

-

Analysis of Phosphorylation:

-

Separate the reaction products (unreacted ganciclovir and [³H]GCV-MP) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

For TLC, spot the reaction mixture onto a TLC plate and develop it in a suitable solvent system.

-

For HPLC, inject the reaction mixture onto a suitable column (e.g., C18 reverse-phase) and elute with an appropriate mobile phase.[9][11][12]

-

Detect and quantify the amount of [³H]GCV-MP formed using a scintillation counter or by integrating the peak areas from the HPLC chromatogram.

-

Measurement of Intracellular Ganciclovir Phosphates by HPLC

This protocol outlines a method for extracting and quantifying ganciclovir and its phosphorylated forms from CMV-infected cells.[9][11][12]

Workflow Diagram

Caption: Workflow for HPLC analysis of intracellular ganciclovir phosphates.

Methodology

-

Cell Culture and Treatment:

-

Seed human foreskin fibroblasts (HFF) or other susceptible cells in culture plates.

-

Infect the cells with CMV at a defined multiplicity of infection (MOI).

-

After a suitable incubation period to allow for viral gene expression, treat the cells with a known concentration of ganciclovir.

-

-

Extraction of Intracellular Metabolites:

-

At desired time points, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.

-

Lyse the cells by adding a cold extraction solution (e.g., 0.5 M perchloric acid).

-

Scrape the cells and collect the lysate.

-

Neutralize the extract with a solution like potassium carbonate.

-

Centrifuge to pellet the precipitated proteins and cell debris.

-

-

HPLC Analysis:

-

Filter the supernatant through a 0.22 µm filter.

-

Inject a defined volume of the filtered extract onto an HPLC system equipped with a suitable column (e.g., a C18 reverse-phase column) and a UV or fluorescence detector.[9][11][12]

-

Use an ion-pairing agent (e.g., tetrabutylammonium phosphate) in the mobile phase to achieve separation of the phosphorylated forms.

-

Develop a gradient elution method to separate ganciclovir, GCV-MP, GCV-DP, and GCV-TP.

-

Quantify the concentration of each compound by comparing the peak areas to those of known standards.

-

CMV Plaque Reduction Assay

This assay is a functional method to determine the susceptibility of CMV isolates to antiviral drugs like ganciclovir.[13][14][15]

Workflow Diagram

Caption: Workflow for CMV plaque reduction assay.

Methodology

-

Cell Plating:

-

Seed susceptible cells (e.g., HFFs) in multi-well plates (e.g., 24-well plates) and grow them to confluence.

-

-

Virus Inoculation:

-

Prepare serial dilutions of the CMV stock.

-

Remove the culture medium from the confluent cell monolayers and inoculate with a standardized amount of virus (e.g., 100-200 plaque-forming units (PFU) per well).

-

Allow the virus to adsorb for 1-2 hours at 37°C.

-

-

Drug Treatment and Overlay:

-

Prepare serial dilutions of ganciclovir in a semi-solid overlay medium (e.g., medium containing 0.5% methylcellulose or agarose).

-

Remove the viral inoculum and add the ganciclovir-containing overlay to the wells. Include control wells with no drug.

-

-

Incubation and Plaque Visualization:

-

Incubate the plates at 37°C in a CO₂ incubator for 7-14 days, or until distinct plaques are visible in the control wells.

-

Fix the cells with a fixative solution (e.g., 10% formalin).

-

Stain the cell monolayer with a staining solution (e.g., crystal violet) to visualize the plaques.

-

-

Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each ganciclovir concentration compared to the no-drug control.

-

Determine the 50% inhibitory concentration (IC50) by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.

-

Ganciclovir Susceptibility Testing by Flow Cytometry

This method offers a more rapid assessment of ganciclovir susceptibility compared to the plaque reduction assay.[8][9][10][16][17][18]

Workflow Diagram

References

- 1. A protein kinase homologue controls phosphorylation of ganciclovir in human cytomegalovirus-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Patient-Derived Cytomegaloviruses with Different Ganciclovir Sensitivities from UL97 Mutation Retain Their Replication Efficiency and Some Kinase Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Function of human cytomegalovirus UL97 kinase in viral infection and its inhibition by maribavir - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SYNTHESIS AND ENANTIOSELECTIVITY OF CYCLOPROPAVIR PHOSPHATES FOR CELLULAR GMP KINASE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Crystal structures of GMP kinase in complex with ganciclovir monophosphate and Ap5G - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Rapid ganciclovir susceptibility assay using flow cytometry for human cytomegalovirus clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A rapid, sensitive HPLC method for the determination of ganciclovir in human plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Flow cytometric determination of ganciclovir susceptibilities of human cytomegalovirus clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. protocols.io [protocols.io]

- 15. researchgate.net [researchgate.net]

- 16. Phosphorylation of ganciclovir phosphonate by cellular GMP kinase determines the stereoselectivity of anti-human cytomegalovirus activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Flow Cytometric Determination of Ganciclovir Susceptibilities of Human Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

Ganciclovir Sodium: An In-Depth Technical Guide to its Antiviral Spectrum Beyond Cytomegalovirus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganciclovir, a synthetic nucleoside analogue of 2'-deoxyguanosine, is a potent antiviral agent renowned for its clinical efficacy against human cytomegalovirus (CMV) infections, particularly in immunocompromised individuals. However, its antiviral activity extends to a broader range of herpesviruses, a facet critical for understanding its full therapeutic potential and for the development of novel antiviral strategies. This technical guide provides a comprehensive overview of the antiviral spectrum of Ganciclovir Sodium beyond CMV, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of action.

Antiviral Spectrum and Potency

Ganciclovir exhibits inhibitory activity against several members of the Herpesviridae family. Its efficacy is contingent on the virus's ability to phosphorylate the prodrug to its active triphosphate form. The in vitro potency of ganciclovir against various human herpesviruses is summarized in the table below, presenting 50% inhibitory concentration (IC50) or effective concentration (EC50) values from various studies. These values represent the concentration of the drug required to inhibit viral replication by 50% in cell culture.

| Virus Family | Virus | Strain | Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |

| Alphaherpesvirinae | Herpes Simplex Virus-1 (HSV-1) | KOS | Human Embryonic Lung Fibroblasts | Plaque Reduction | 0.07 (as E-GCV) | [1] |

| Herpes Simplex Virus-2 (HSV-2) | G | Human Embryonic Lung Fibroblasts | Plaque Reduction | Not specified | [1] | |

| Varicella-Zoster Virus (VZV) | Ellen | Human Embryonic Lung Fibroblasts | Plaque Reduction | Not specified | [1] | |

| Gammaherpesvirinae | Epstein-Barr Virus (EBV) | P3HR-1 | P3HR-1 cells | qPCR | 0.57 ± 0.42 | [2] |

| Human Herpesvirus 8 (HHV-8) | BCBL-1 cells | qPCR | 0.97 | [2] | ||

| Betaherpesvirinae | Human Herpesvirus 6A (HHV-6A) | U1102 | MT-4 cells | qPCR | 4.9 ± 1.5 | [2] |

| Human Herpesvirus 6B (HHV-6B) | Z29 | MT-4 cells | qPCR | 5.2 ± 1.8 | [2] |

Note: IC50/EC50 values can vary depending on the viral strain, cell line, and assay method used. E-GCV refers to an elaidic acid ester of ganciclovir.

Mechanism of Action: Viral-Specific Activation

The selective antiviral activity of ganciclovir is primarily due to its initial phosphorylation by virus-encoded kinases, which is the rate-limiting step in its activation.[3] This initial phosphorylation to ganciclovir-monophosphate is followed by subsequent phosphorylations by cellular kinases to form the active ganciclovir-triphosphate.[3][4] Ganciclovir-triphosphate then acts as a competitive inhibitor of the viral DNA polymerase, and its incorporation into the growing viral DNA chain leads to the termination of DNA elongation, thus halting viral replication.[4][5]

The specific viral kinases responsible for the initial phosphorylation of ganciclovir vary among the different herpesviruses.

Signaling Pathway for Ganciclovir Activation and Action

Caption: Ganciclovir activation and mechanism of action in herpesvirus-infected cells.

-

Herpes Simplex Virus (HSV-1 and HSV-2): The viral thymidine kinase (TK) is responsible for the initial phosphorylation of ganciclovir.[3]

-

Varicella-Zoster Virus (VZV): Both the viral protein kinase (PK) and thymidine kinase (TK) can phosphorylate ganciclovir.

-

Epstein-Barr Virus (EBV): During the lytic phase of replication, the EBV-encoded protein kinase (EBV-PK), the product of the BGLF4 gene, phosphorylates ganciclovir.[6][7][8]

-

Human Herpesvirus 6 (HHV-6): The U69 protein kinase is the viral enzyme that mediates the initial phosphorylation of ganciclovir.

-

Human Herpesvirus 8 (HHV-8): HHV-8 possesses two enzymes capable of phosphorylating ganciclovir: a thymidine kinase (encoded by ORF21) and a phosphotransferase (encoded by ORF36).

Experimental Protocols

Accurate determination of the in vitro antiviral activity of ganciclovir is crucial for research and drug development. The following are detailed methodologies for two common assays used to assess antiviral efficacy.

Plaque Reduction Assay (PRA)

The plaque reduction assay is the gold-standard phenotypic method for determining the susceptibility of cytopathic viruses like herpesviruses to antiviral drugs.[9][10]

Objective: To determine the concentration of ganciclovir that reduces the number of viral plaques by 50% (EC50).

Materials:

-

Susceptible host cell line (e.g., Vero cells for HSV, MRC-5 for VZV)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Virus stock of known titer (Plaque Forming Units/mL)

-

This compound stock solution

-

Overlay medium (e.g., cell culture medium containing 1.2% methylcellulose)

-

Fixative solution (e.g., 10% formalin)

-

Staining solution (e.g., 0.3% crystal violet in 20% ethanol)

-

Multi-well cell culture plates (e.g., 24-well plates)

Procedure:

-

Cell Seeding: Seed the susceptible host cells into 24-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C in a 5% CO2 incubator.

-

Drug Dilution: Prepare serial dilutions of ganciclovir in cell culture medium. The concentration range should bracket the expected EC50 value. Include a no-drug control.

-

Virus Inoculation: When the cell monolayer is confluent, remove the culture medium. Infect the cells with a dilution of the virus stock calculated to produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.

-

Drug Treatment: After the adsorption period, remove the virus inoculum and wash the cell monolayer with phosphate-buffered saline (PBS). Add the prepared ganciclovir dilutions to the respective wells.

-

Overlay: Add an equal volume of the overlay medium to each well. The overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized plaques.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 2-4 days for HSV and 7-10 days for VZV).

-

Fixation and Staining: After the incubation period, remove the overlay medium and fix the cells with the fixative solution for at least 30 minutes. After fixation, remove the fixative and stain the cell monolayer with the staining solution for 15-30 minutes.

-

Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each ganciclovir concentration compared to the no-drug control. The EC50 value is determined by plotting the percentage of plaque reduction against the drug concentration and using regression analysis to find the concentration that results in a 50% reduction.

Quantitative PCR (qPCR)-Based Antiviral Assay

This assay measures the reduction in viral DNA levels in the presence of an antiviral drug and is a more rapid and high-throughput alternative to the PRA.[11][12]

Objective: To determine the concentration of ganciclovir that reduces the amount of viral DNA by 50% (IC50).

Materials:

-

Susceptible host cell line

-

Cell culture medium

-

Virus stock

-

This compound stock solution

-

Multi-well cell culture plates (e.g., 96-well plates)

-

DNA extraction kit

-

qPCR primers and probe specific for a viral gene

-

qPCR master mix

-

Real-time PCR instrument

Procedure:

-

Cell Seeding: Seed host cells into 96-well plates and incubate until confluent.

-

Drug Dilution and Treatment: Prepare serial dilutions of ganciclovir in cell culture medium and add them to the cell monolayers.

-

Virus Infection: Infect the cells with the virus at a specific multiplicity of infection (MOI).

-

Incubation: Incubate the plates for a defined period (e.g., 24-48 hours) to allow for viral replication.

-

DNA Extraction: At the end of the incubation period, harvest the total DNA from each well using a DNA extraction kit. This can be from the cell lysate, supernatant, or both, depending on the virus.

-

qPCR: Perform qPCR using primers and a probe specific for a target viral gene. Also, include primers and a probe for a host housekeeping gene to normalize for the amount of cellular DNA.

-

Data Analysis: Determine the viral DNA copy number in each sample. Normalize the viral DNA copy number to the host cell DNA copy number. Calculate the percentage of inhibition of viral DNA replication for each ganciclovir concentration compared to the no-drug control. The IC50 is the concentration of ganciclovir that causes a 50% reduction in the normalized viral DNA copy number.

Experimental Workflow for Antiviral Susceptibility Testing

Caption: Workflow for determining the in vitro antiviral activity of Ganciclovir.

Conclusion

This compound possesses a significant antiviral activity against a range of human herpesviruses beyond its primary indication for CMV. This activity is fundamentally linked to the presence of virus-specific kinases capable of initiating its phosphorylation cascade. The quantitative data and detailed methodologies presented in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of ganciclovir and to develop next-generation antiviral agents with improved efficacy and broader spectrums of activity. Understanding the nuances of its mechanism of action against different herpesviruses is paramount for its rational use in clinical settings and for overcoming the challenges of antiviral resistance.

References

- 1. Antiviral activity of ganciclovir elaidic acid ester against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro comparison of acyclovir, ganciclovir and cidofovir against equid alphaherpesvirus 3 and evaluation of their efficacy against six field isolates | Revista Argentina de Microbiología / Argentinean Journal of Microbiology [elsevier.es]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Antiviral activity and mechanism of action of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Ganciclovir? [synapse.patsnap.com]

- 6. The Epstein-Barr Virus (EBV)-Encoded Protein Kinase, EBV-PK, but Not the Thymidine Kinase (EBV-TK), Is Required for Ganciclovir and Acyclovir Inhibition of Lytic Viral Production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Epstein-Barr virus (EBV)-encoded protein kinase, EBV-PK, but not the thymidine kinase (EBV-TK), is required for ganciclovir and acyclovir inhibition of lytic viral production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medrxiv.org [medrxiv.org]

- 9. webstore.ansi.org [webstore.ansi.org]

- 10. Novel Method Based on Real-Time Cell Analysis for Drug Susceptibility Testing of Herpes Simplex Virus and Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A direct quantitative PCR-based measurement of herpes simplex virus susceptibility to antiviral drugs and neutralizing antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A quantitative PCR assay for antiviral activity screening of medicinal plants against Herpes simplex 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ganciclovir Sodium: Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganciclovir Sodium is a synthetic nucleoside analogue of 2'-deoxyguanosine, widely utilized as a potent antiviral agent against members of the Herpesviridae family, particularly Cytomegalovirus (CMV). It is a crucial therapeutic option for treating and preventing CMV infections in immunocompromised individuals, such as those with HIV/AIDS or organ transplant recipients. This technical guide provides a comprehensive overview of the molecular structure and chemical properties of this compound, including detailed experimental protocols and a visualization of its mechanism of action.

Molecular Structure

This compound is the monosodium salt of ganciclovir. The presence of the sodium salt enhances its solubility in aqueous solutions for intravenous administration.

2D and 3D Representations

The chemical structure of this compound is presented below.

Caption: 2D Chemical Structure of this compound.

Chemical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | sodium;2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)purin-6-olate | [1] |

| CAS Number | 107910-75-8 | [1][2][3] |

| Molecular Formula | C₉H₁₂N₅NaO₄ | [1] |

| Molecular Weight | 277.21 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 250 °C (decomposition) | [4] |

| Boiling Point | 675 °C at 760 mmHg | [4] |

| Solubility | Water: ≥49.6 mg/mL; DMSO: 5 mg/mL; Ethanol: Insoluble | [5][6] |

| pKa | 2.2 and 9.4 | [7] |

| LogP (predicted) | -1.5 | [8] |

| SMILES | [Na+].OCC(CO)OCN1C=NC2=C1N=C(N)N=C2[O-] | [2] |

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

A standard shake-flask method is employed to determine the equilibrium solubility of this compound.

-

Preparation of Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.

-

Sample Preparation: Add an excess amount of this compound powder to flasks containing a known volume of each buffer solution.

-

Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: Withdraw aliquots from each flask at various time points. Centrifuge or filter the samples to separate the undissolved solid.

-

Quantification: Analyze the concentration of dissolved this compound in the supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of pKa (Potentiometric Titration)

The acid dissociation constants (pKa) of Ganciclovir are determined by potentiometric titration.

-

Sample Preparation: Dissolve an accurately weighed amount of Ganciclovir in a suitable solvent, typically purified water or a co-solvent system if required.

-

Titration Setup: Use a calibrated pH meter with a suitable electrode immersed in the sample solution. Maintain a constant temperature throughout the experiment.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH) in separate experiments. Add the titrant in small increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve. The pKa values are determined from the inflection points of the curve.

High-Performance Liquid Chromatography (HPLC) for Quantification

A reversed-phase HPLC method is commonly used for the quantification of Ganciclovir.

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of a buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio can be optimized.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 254 nm.

-

-

Standard Preparation: Prepare a series of standard solutions of Ganciclovir of known concentrations in the mobile phase.

-

Sample Analysis: Inject a fixed volume of the sample solution and the standard solutions into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of Ganciclovir in the sample by interpolating its peak area on the calibration curve.

Mechanism of Action: Signaling Pathway

Ganciclovir is a prodrug that requires phosphorylation to its active triphosphate form to exert its antiviral effect. This process is initiated by a viral-specific enzyme, making it selective for infected cells.

Caption: Metabolic activation pathway of Ganciclovir.

Ganciclovir enters the infected cell and is first phosphorylated to Ganciclovir monophosphate by the viral-encoded thymidine kinase (in Herpes Simplex Virus) or the UL97 protein kinase (in CMV).[9][10][11] Cellular kinases then further phosphorylate the monophosphate to the diphosphate and subsequently to the active triphosphate form.[9][10][11] Ganciclovir triphosphate acts as a competitive inhibitor of deoxyguanosine triphosphate (dGTP) for incorporation into the growing viral DNA chain by the viral DNA polymerase.[11][12] Once incorporated, it leads to the termination of DNA chain elongation, thereby inhibiting viral replication.[11]

Conclusion

This technical guide has provided a detailed overview of the molecular structure and key chemical properties of this compound. The outlined experimental protocols offer a foundation for the analytical characterization of this important antiviral compound. The visualization of its mechanism of action highlights the targeted nature of its therapeutic effect. This information is intended to be a valuable resource for researchers and professionals involved in the development and study of antiviral therapies.

References

- 1. drugs.com [drugs.com]

- 2. Stability of this compound in 5% dextrose injection and in 0.9% sodium chloride injection over 35 days - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stability of this compound (DHPG sodium) in 5% dextrose or 0.9% sodium chloride injections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TCH-042 Stability Study of Ganciclovir in 0.9% Sodium Chloride in Different Types of Containers: Optimization of Resources | European Journal of Hospital Pharmacy [ejhp.bmj.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Extemporaneous Preparation of 20 mg/mL Ganciclovir in Artificial Tears in Comparison with Sterile Water for Ophthalmic Administration: Formulation and Stability Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. researchgate.net [researchgate.net]

- 10. What is the mechanism of Ganciclovir? [synapse.patsnap.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. This compound | acyclovir analogue | CMV| CAS# 107910-75-8 | InvivoChem [invivochem.com]

Ganciclovir: A Technical Guide to its Discovery, Development, and Mechanism as an Antiviral Agent

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of Ganciclovir, a pivotal antiviral agent primarily used for the treatment and prevention of Cytomegalovirus (CMV) infections. We delve into the historical context of its discovery, its intricate mechanism of action, and the key preclinical and clinical milestones that defined its development. This guide includes detailed summaries of its pharmacokinetic profile, chemical synthesis, and the mechanisms of viral resistance. Quantitative data are presented in structured tables, and key experimental protocols are detailed to provide a practical resource for the scientific community. Visual diagrams generated using Graphviz are provided to illustrate complex pathways and workflows, adhering to specified technical standards.

Discovery and Historical Context

Ganciclovir, chemically known as 9-[(1,3-dihydroxy-2-propoxy)methyl]guanine, is a synthetic acyclic nucleoside analogue of 2'-deoxyguanosine.[1][2] Its development was a significant advancement in antiviral therapy, particularly against herpesviruses. The compound was patented in 1980 and received approval for medical use in 1988, primarily to combat sight-threatening CMV retinitis in immunocompromised patients, a frequent complication of the AIDS epidemic.[3] Its structural similarity to acyclovir allowed it to be investigated as a potent inhibitor of the herpesvirus family, demonstrating significant activity against CMV, a pathogen for which acyclovir has limited efficacy.[2][4]

Mechanism of Action

Ganciclovir is a prodrug that requires intracellular phosphorylation to become pharmacologically active.[4] Its selectivity for virus-infected cells is a cornerstone of its therapeutic profile.[1]

-

Initial Phosphorylation: Inside a CMV-infected cell, Ganciclovir is first converted to Ganciclovir monophosphate. This crucial step is catalyzed by a virus-encoded protein kinase, UL97.[1][5] This enzyme is significantly more efficient at phosphorylating Ganciclovir than cellular kinases, leading to a selective accumulation of the monophosphate form in infected cells.[1][6]

-

Subsequent Phosphorylation: Cellular kinases, including guanylate kinase and phosphoglycerate kinase, then further phosphorylate the monophosphate form into Ganciclovir diphosphate and finally into the active moiety, Ganciclovir triphosphate (GCV-TP).[3][6]

-

Inhibition of Viral DNA Synthesis: GCV-TP acts as a competitive inhibitor of deoxyguanosine triphosphate (dGTP) for the viral DNA polymerase.[2] It gets incorporated into the growing viral DNA chain, and because it lacks a true 3'-hydroxyl group, it causes premature chain termination, effectively halting viral replication.[1][2] The affinity of GCV-TP for viral DNA polymerase is substantially higher than for host cellular DNA polymerases, which contributes to its selective antiviral effect and minimizes host cell toxicity.[1][6]

Chemical Synthesis

The synthesis of Ganciclovir typically involves the alkylation of a protected guanine base with a suitable acyclic side-chain precursor. A common challenge is controlling the regioselectivity of the alkylation, which can occur at either the N-9 (desired) or N-7 position of the purine ring.[7] Modern methods have been optimized to favor the N-9 isomer.[8]

Preclinical Development

In Vitro Antiviral Activity

Ganciclovir has demonstrated potent activity against human herpesviruses, with CMV being particularly sensitive. In vitro activity is typically expressed as the 50% inhibitory concentration (IC50).

Table 1: In Vitro Activity of Ganciclovir against Human Cytomegalovirus (CMV)

| CMV Strain | Cell Type | IC50 (µM) | Reference |

|---|---|---|---|

| AD169 | Human Embryonic Lung Fibroblasts | 0.5 - 6.3 | [9] |

| Clinical Isolates (Sensitive) | Human Foreskin Fibroblasts | Mean: 4.32 (±1.93) | [10] |

| Clinical Isolates (Sensitive) | Human Foreskin Fibroblasts | Mean: 2.88 (±1.40) | [10] |

| V379354 (Sensitive Isolate) | Human Foreskin Fibroblasts | 3.27 - 5.52 |[11] |

Animal Models

Animal studies were crucial for establishing the in vivo efficacy and safety profile of Ganciclovir prior to human trials.

Table 2: Efficacy of Ganciclovir in Animal Models of CMV Infection

| Animal Model | Treatment Regimen | Key Findings | Reference |

|---|---|---|---|

| Immunosuppressed BALB/c Mice (MCMV) | 12.5, 25, or 50 mg/kg/day IP for 5 days | 90-100% survival at 14 days vs. 15% for placebo.[12] | [12] |

| BALB/c Mice (MCMV-induced hearing loss) | IP injection twice daily for 14 days | Protected against hearing loss; significantly decreased viral load.[13] | [13] |

| SCID Mice with Human Retinal Tissue Implants (HCMV) | Systemic Ganciclovir | Significantly suppressed CMV replication in human retinal tissue.[14] | [14] |

| Murine Renal Allograft Model (MCMV) | Prophylaxis for 14 days post-transplant | Improved allograft damage scores and reduced immune infiltrates.[15] |[15] |

Clinical Development and Efficacy

Clinical trials have firmly established Ganciclovir's role in managing CMV disease, especially in immunocompromised populations such as patients with AIDS and organ transplant recipients.

Treatment of CMV Retinitis in AIDS Patients

A landmark study demonstrated the efficacy of intravenous Ganciclovir in delaying the progression of CMV retinitis.

Table 3: Efficacy of Intravenous Ganciclovir for CMV Retinitis in AIDS Patients

| Study Group | Number of Patients | Median Time to Progression | P-value | Reference |

|---|---|---|---|---|

| Immediate IV Ganciclovir | 13 | 49.5 days | 0.001 | [16] |

| Deferred Treatment | 22 | 13.5 days | |[16] |

An intraocular implant releasing Ganciclovir was also developed, showing even longer times to progression.

Table 4: Efficacy of Ganciclovir Intraocular Implant for CMV Retinitis

| Study Group | Number of Patients | Median Time to Progression | P-value | Reference |

|---|---|---|---|---|

| Immediate Implant | 14 | 226 days | < 0.0001 | [17] |

| Deferred Treatment | 16 | 15 days | |[17] |

Prophylaxis in Transplant Recipients

Oral Ganciclovir proved effective in preventing CMV disease in high-risk solid-organ transplant recipients.

Table 5: Efficacy of Oral Ganciclovir for CMV Prophylaxis in Liver Transplant Recipients

| Study Group | Number of Patients | 6-Month Incidence of CMV Disease | P-value | Reference |

|---|---|---|---|---|

| Oral Ganciclovir (1000 mg 3x daily) | 150 | 4.8% | < 0.001 | [18] |

| Placebo | 154 | 18.9% | |[18] |

Pharmacokinetics and Metabolism

The pharmacokinetic properties of Ganciclovir are characterized by low oral bioavailability, necessitating intravenous administration for induction therapy or the use of its prodrug, Valganciclovir, for improved oral absorption.

Table 6: Key Pharmacokinetic Parameters of Ganciclovir and Valganciclovir

| Parameter | Ganciclovir (Oral) | Ganciclovir (IV) | Valganciclovir (Oral Prodrug) | Reference(s) |

|---|---|---|---|---|

| Bioavailability | 5% (fasting), 6-9% (with food) | 100% (by definition) | ~60% (with food) | [4][19] |

| Plasma Half-life (Normal Renal Function) | 3.1 - 5.5 hours | 2.5 - 3.6 hours | ~4.1 hours (as Ganciclovir) | [4][19][20] |

| Plasma Half-life (Renal Impairment) | 15.7 - 18.2 hours | 9 - 30 hours | Markedly increased | [4][20] |

| Plasma Protein Binding | 1-2% | 1-2% | 1-2% | [19] |

| Metabolism | Little to no metabolism | Little to no metabolism | Rapidly hydrolyzed to Ganciclovir | [4][19] |

| Primary Route of Elimination | Renal excretion (~90% unchanged) | Renal excretion (~90% unchanged) | Renal excretion (as Ganciclovir) |[4] |

Mechanisms of Resistance

The prolonged use of Ganciclovir can lead to the emergence of resistant CMV strains, posing a significant clinical challenge. Resistance is primarily associated with mutations in two key viral genes.[21]

-

UL97 Gene Mutations: This is the most common mechanism.[21][22] Mutations in the UL97 viral kinase gene reduce the efficiency of the initial, critical phosphorylation of Ganciclovir to its monophosphate form.[5] This significantly decreases the intracellular concentration of active GCV-TP.[21]

-

UL54 Gene Mutations: Mutations in the UL54 gene, which encodes the viral DNA polymerase, are less common but can confer higher levels of resistance.[21][23] These mutations alter the enzyme's structure, reducing its affinity for GCV-TP, thereby allowing dGTP to outcompete the inhibitor.[21] UL54 mutations can also confer cross-resistance to other antiviral agents like Cidofovir and Foscarnet.[24]

Key Experimental Protocols

Plaque Reduction Assay for Ganciclovir Susceptibility

This assay is considered the "gold standard" for phenotypic resistance testing.[21]

-

Objective: To determine the concentration of Ganciclovir required to reduce the number of viral plaques (zones of infected cells) by 50% (IC50).

-

Methodology:

-

Cell Culture: Human foreskin fibroblast (HFF) cells are seeded in multi-well plates to form a confluent monolayer.

-

Virus Inoculation: The cell monolayers are infected with a standardized amount of a clinical or laboratory CMV isolate.

-

Drug Application: After a viral adsorption period (e.g., 90 minutes), the inoculum is removed. The cells are then overlaid with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) containing serial dilutions of Ganciclovir. A no-drug control is included.

-

Incubation: Plates are incubated for an extended period (typically 7-14 days) to allow for the formation of visible viral plaques.

-

Plaque Visualization and Counting: The cell monolayers are fixed (e.g., with formalin) and stained (e.g., with crystal violet). The number of plaques in each well is counted under a microscope.

-

IC50 Calculation: The plaque counts are plotted against the drug concentration, and the IC50 value is calculated using regression analysis. An IC50 >6 µM is often considered indicative of resistance.[10][21]

-

Flow Cytometry-Based Susceptibility Assay

This is a more rapid alternative to the plaque reduction assay.[11]

-

Objective: To determine Ganciclovir susceptibility by quantifying the inhibition of viral immediate-early (IE) antigen expression.

-

Methodology:

-

Cell Culture and Infection: HFF cells are seeded in multi-well plates and infected with the CMV isolate in the presence of serial dilutions of Ganciclovir.

-

Incubation: Plates are incubated for a shorter period, typically 96 hours post-infection.[11][25]

-

Cell Preparation: Cells are harvested, fixed, and permeabilized to allow antibody access to intracellular antigens.

-

Immunostaining: Cells are stained with a fluorochrome-labeled monoclonal antibody specific for a CMV immediate-early antigen (e.g., IE1).

-

Flow Cytometry Analysis: The percentage of fluorescent (antigen-positive) cells is determined for each drug concentration using a flow cytometer.

-

IC50 Calculation: The percentage of antigen-positive cells is normalized to the no-drug control, and the IC50 is calculated as the drug concentration that reduces the percentage of positive cells by 50%.[11]

-

Conclusion

Ganciclovir remains a cornerstone in the management of CMV disease. Its discovery and development represent a triumph of targeted antiviral therapy, leveraging a deep understanding of viral enzymology to achieve selective toxicity. While challenges such as low oral bioavailability and the emergence of resistance persist, the development of the prodrug Valganciclovir has significantly improved clinical utility. The foundational knowledge gained from the study of Ganciclovir continues to inform the development of new anti-CMV agents and strategies for managing drug resistance, ensuring its enduring legacy in the field of infectious disease.

References

- 1. What is the mechanism of Ganciclovir? [synapse.patsnap.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Ganciclovir - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. Antiviral activity and mechanism of action of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US7078524B2 - Process for the synthesis of ganciclovir - Google Patents [patents.google.com]

- 8. ias.ac.in [ias.ac.in]

- 9. Therapeutic Drug Monitoring of Ganciclovir: Where Are We? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. journals.asm.org [journals.asm.org]

- 12. "Ganciclovir Treatment of Murine Cytomegalovirus Infection in Mice Immu" by Donald F. Smee, A Pease et al. [digitalcommons.usu.edu]

- 13. Effects of ganciclovir treatment in a murine model of cytomegalovirus-induced hearing loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Efficacy of ganciclovir and cidofovir against human cytomegalovirus replication in SCID mice implanted with human retinal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ganciclovir prophylaxis improves late murine cytomegalovirus-induced renal allograft damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A randomized, controlled study of intravenous ganciclovir therapy for cytomegalovirus peripheral retinitis in patients with AIDS. AIDS Clinical Trials Group and Cytomegalovirus Cooperative Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Treatment of cytomegalovirus retinitis with an intraocular sustained-release ganciclovir implant. A randomized controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Randomised trial of efficacy and safety of oral ganciclovir in the prevention of cytomegalovirus disease in liver-transplant recipients. The Oral Ganciclovir International Transplantation Study Group [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. go.drugbank.com [go.drugbank.com]

- 20. Clinical pharmacokinetics of ganciclovir in patients with normal and impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. The biology of cytomegalovirus drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. Resistance of human cytomegalovirus to ganciclovir/valganciclovir: a comprehensive review of putative resistance pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the Interaction of Ganciclovir Sodium with Viral DNA Polymerase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganciclovir, a synthetic nucleoside analogue of 2'-deoxyguanosine, is a potent antiviral agent, particularly effective against human cytomegalovirus (HCMV), a member of the herpesvirus family. Its therapeutic efficacy hinges on its selective interaction with viral DNA polymerase, an essential enzyme for viral replication. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the interaction between Ganciclovir Sodium and viral DNA polymerase, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.

Mechanism of Action: From Prodrug to Active Inhibitor

Ganciclovir is administered as a prodrug and must undergo intracellular phosphorylation to exert its antiviral effect. This multi-step activation process is a key determinant of its selectivity for virus-infected cells.

-

Initial Phosphorylation by Viral Kinase: In cells infected with herpesviruses such as HCMV, Ganciclovir is first phosphorylated to Ganciclovir monophosphate. This initial and rate-limiting step is catalyzed by a virus-encoded protein kinase, UL97 in the case of HCMV.[1][2] This viral enzyme has a broader substrate specificity than its cellular counterparts, allowing it to efficiently recognize and phosphorylate Ganciclovir. This selective phosphorylation in infected cells leads to a significant accumulation of the monophosphate derivative.

-

Conversion to Triphosphate by Cellular Kinases: Following the initial phosphorylation, cellular kinases, including guanylate kinase and phosphoglycerate kinase, further phosphorylate Ganciclovir monophosphate to its diphosphate and ultimately to its active triphosphate form, Ganciclovir triphosphate (GCV-TP).[1][3]

The activated GCV-TP is the key molecule that directly interacts with and inhibits the viral DNA polymerase.

Interaction with Viral DNA Polymerase: A Dual-Pronged Attack

GCV-TP disrupts viral DNA replication through a dual mechanism: competitive inhibition of the viral DNA polymerase and incorporation into the nascent viral DNA chain, leading to chain termination.

Competitive Inhibition

GCV-TP is structurally similar to the natural substrate deoxyguanosine triphosphate (dGTP). This structural mimicry allows GCV-TP to act as a competitive inhibitor of the viral DNA polymerase.[4] It competes with dGTP for the active site of the polymerase, thereby reducing the rate of viral DNA synthesis. The selectivity of Ganciclovir is underscored by the significantly higher affinity of GCV-TP for the viral DNA polymerase compared to cellular DNA polymerases.

DNA Chain Termination

In addition to competitive inhibition, GCV-TP can be incorporated into the growing viral DNA strand in place of dGTP.[4] Although Ganciclovir possesses a 3'-hydroxyl group, its incorporation into the DNA chain leads to a significant slowing and eventual termination of DNA elongation. This is because the acyclic nature of the sugar moiety in Ganciclovir, once incorporated, presents a suboptimal structure for the polymerase to continue adding nucleotides, effectively halting further replication of the viral genome.

Quantitative Analysis of Ganciclovir's Interaction with DNA Polymerases

The efficacy and selectivity of Ganciclovir can be quantified by examining its inhibition constants (Ki) and 50% inhibitory concentrations (IC50) against both viral and cellular DNA polymerases.

| Parameter | HCMV DNA Polymerase | Human DNA Polymerase α | Reference |

| Ki for GCV-TP (nM) | 22 | 146 | [5] |

| Enzyme | Substrate | Apparent Km (μM) | Apparent kcat (s-1) | Reference |

| Wild-Type HCMV Pol | dGTP | 0.23 ± 0.03 | 0.081 ± 0.003 | [6] |

| Wild-Type HCMV Pol | GCV-TP | 0.65 ± 0.09 | 0.011 ± 0.0004 | [6] |

| Cell Line | Virus | Assay Type | IC50 (μM) | Reference |

| Human Embryonic Lung Fibroblasts | HCMV (AD169) | Plaque Reduction | 0.9 | [7] |

| Lymphoblastoid Cells | HCMV (AD169) | Viral Replication Inhibition | ~20 mg/liter (~78 μM) for complete inhibition | [7] |

Experimental Protocols

In Vitro Viral DNA Polymerase Inhibition Assay (Steady-State Kinetics)

This biochemical assay is fundamental for determining the kinetic parameters of GCV-TP's interaction with viral DNA polymerase.

Objective: To determine the inhibition constant (Ki) of GCV-TP for viral DNA polymerase.

Materials:

-

Purified recombinant viral DNA polymerase (e.g., HCMV UL54)

-

Ganciclovir triphosphate (GCV-TP)

-

Deoxyguanosine triphosphate (dGTP) and other dNTPs (dATP, dCTP, dTTP)

-

Radiolabeled dNTP (e.g., [α-³²P]dGTP or [³H]dGTP)

-

Primer-template DNA substrate (e.g., a synthetic oligonucleotide with a defined sequence)

-

Assay buffer (containing Tris-HCl, MgCl₂, DTT, KCl, and bovine serum albumin)

-

Stop solution (containing EDTA)

-

Scintillation fluid and counter, or filter-binding apparatus and filters

Methodology:

-

Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain the assay buffer, a fixed concentration of the primer-template DNA, and a fixed concentration of the viral DNA polymerase.

-

Inhibitor and Substrate Addition: Add varying concentrations of GCV-TP to the reaction tubes. Also, add a range of concentrations of the natural substrate, dGTP (including the radiolabeled dNTP).

-

Initiation and Incubation: Initiate the polymerase reaction by transferring the tubes to a 37°C water bath. Allow the reaction to proceed for a predetermined time, ensuring that the product formation is within the linear range.

-

Termination: Stop the reaction by adding the stop solution.

-

Quantification of DNA Synthesis:

-

Filter-Binding Assay: Spot the reaction mixture onto DE81 filters. Wash the filters extensively with a phosphate buffer to remove unincorporated dNTPs. The amount of incorporated radiolabeled dNTP, which is proportional to the amount of DNA synthesized, is then quantified using a scintillation counter.

-

Gel Electrophoresis: Alternatively, the reaction products can be separated by denaturing polyacrylamide gel electrophoresis. The amount of elongated primer can be quantified using a phosphorimager.

-

-

Data Analysis: Plot the reaction velocity (rate of dNTP incorporation) against the substrate concentration (dGTP) for each concentration of the inhibitor (GCV-TP). Analyze the data using Michaelis-Menten kinetics and appropriate inhibition models (e.g., competitive inhibition) to determine the Km for dGTP and the Ki for GCV-TP.

Cell-Based Antiviral Activity Assay (Plaque Reduction Assay)

This assay measures the overall ability of Ganciclovir to inhibit viral replication in a cellular context.

Objective: To determine the 50% inhibitory concentration (IC50) of Ganciclovir.

Materials:

-

Susceptible host cells (e.g., human foreskin fibroblasts for HCMV)

-

Viral stock with a known titer

-

This compound

-

Cell culture medium and supplements

-

Overlay medium (e.g., medium with carboxymethylcellulose or agarose)

-

Staining solution (e.g., crystal violet)

Methodology:

-

Cell Seeding: Seed the host cells in multi-well plates and allow them to form a confluent monolayer.

-

Virus Infection: Infect the cell monolayers with a standardized amount of virus (e.g., 100 plaque-forming units per well).

-

Drug Treatment: After a viral adsorption period, remove the inoculum and add fresh culture medium containing serial dilutions of Ganciclovir.

-

Overlay and Incubation: After a short incubation with the drug, replace the medium with an overlay medium containing the same concentrations of Ganciclovir. The overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

-

Plaque Visualization: Incubate the plates for a period sufficient for plaque formation (typically several days). Then, fix the cells and stain them with a solution like crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.

-

Data Analysis: Count the number of plaques in each well. The IC50 value is the concentration of Ganciclovir that reduces the number of plaques by 50% compared to the untreated virus control.

Visualizing the Molecular Interactions and Experimental Workflow

Ganciclovir's Mechanism of Action

Caption: The metabolic activation of Ganciclovir and its subsequent inhibition of viral DNA polymerase.

Experimental Workflow for Ganciclovir Evaluation

Caption: A generalized workflow for the preclinical and clinical evaluation of Ganciclovir.

Conclusion

The interaction of this compound with viral DNA polymerase is a highly specific and multi-faceted process that forms the basis of its clinical utility. Its selective activation in virus-infected cells and its potent, dual-action inhibition of the viral DNA polymerase make it a cornerstone in the management of HCMV infections. A thorough understanding of its mechanism of action, supported by quantitative kinetic data and robust experimental methodologies, is crucial for the ongoing development of novel antiviral therapies and for optimizing the use of existing agents in the clinic. The detailed protocols and visual workflows provided in this guide serve as a valuable resource for researchers and drug development professionals dedicated to advancing the field of antiviral therapy.

References

- 1. ClinPGx [clinpgx.org]

- 2. What is the mechanism of Ganciclovir? [synapse.patsnap.com]

- 3. Antiviral activity and mechanism of action of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacology of Ganciclovir, Valganciclovir and Aciclovir | PPTX [slideshare.net]

- 5. Inhibition of cellular DNA polymerase alpha and human cytomegalovirus-induced DNA polymerase by the triphosphates of 9-(2-hydroxyethoxymethyl)guanine and 9-(1,3-dihydroxy-2-propoxymethyl)guanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of ganciclovir-induced chain termination revealed by resistant viral polymerase mutants with reduced exonuclease activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dot | Graphviz [graphviz.org]

In Vitro Antiviral Activity of Ganciclovir Sodium Against Herpes Simplex Virus Type 1 (HSV-1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antiviral activity of Ganciclovir Sodium against Herpes Simplex Virus Type 1 (HSV-1). It is designed to be a valuable resource for researchers, scientists, and professionals involved in antiviral drug development. This document delves into the quantitative efficacy of this compound, detailed experimental protocols for its evaluation, and the underlying molecular mechanisms of its action.

Quantitative Efficacy of this compound against HSV-1

Ganciclovir is a potent inhibitor of herpes family viruses, including HSV-1.[1][2] Its efficacy is demonstrated by its 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit viral replication by 50%. The cytotoxic concentration (CC50), the concentration that results in 50% cell death, is also a critical parameter for assessing the selectivity of an antiviral compound. A higher selectivity index (SI), calculated as the ratio of CC50 to IC50, indicates a more favorable safety profile.

The in vitro activity of Ganciclovir against various HSV-1 strains has been determined in multiple studies. The IC50 values can vary depending on the specific viral strain and the cell line used for the assay.[3][4]

| Parameter | Value | Virus Strain(s) | Cell Line | Reference |

| IC50 | 0.05 - 0.13 µg/mL (0.2 - 0.5 µM) | 3 reference isolates of HSV-1 | Vero cells | [3] |

| IC50 | 0.06 - 0.13 µg/mL | Isolated clinical ocular strains of HSV-1 | Not Specified | [3] |

| IC50 | 0.59 µg/mL (mean) | Low passage clinical isolates of HSV | Not Specified | [3] |

| IC50 | 0.061 µg/mL | McKrae strain of HSV-1 | Not Specified | [3] |

| IC50 | 0.40 ± 0.02 to 1.59 ± 0.14 μM | 12 strains of acyclovir-susceptible HSV-1 | Not Specified | [4][5] |

| IC50 | 93.00 ± 9.64 μM | Acyclovir-resistant HSV-1 strain | Not Specified | [4][5] |

| IC50 | 5.2 μM | Feline herpesvirus type-1 (FHV-1) | Not Specified | [2][6][7] |

| CC50 | 230 µg/mL | Not Applicable | Vero cells | [3] |

| CC50 | 92.91 ± 8.92 μM | Not Applicable | Not Specified | [4][5] |

| CC50 | 5 µM | Not Applicable | CEM cells | [8] |

| CC50 | 30 µM | Not Applicable | Human bone marrow cells | [8] |

| CC50 | 5.86 µM | Not Applicable | RG2TK+ cells (HSV1-tk gene overexpressing) | [8] |

Mechanism of Action of this compound

Ganciclovir is a synthetic nucleoside analogue of 2'-deoxyguanosine.[9][10] Its antiviral activity is dependent on its conversion to the active triphosphate form.[1][11] This process is initiated by a viral-encoded enzyme, thymidine kinase (TK), which is present in HSV-infected cells.[9][12] Host cell kinases then further phosphorylate the monophosphate to the di- and triphosphate forms.[1][11][12]

Ganciclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP).[9][10] Incorporation of ganciclovir triphosphate into the growing viral DNA chain leads to premature chain termination, as it lacks the 3'-hydroxyl group necessary for the addition of subsequent nucleotides.[10] This effectively halts viral DNA replication.[1][10][13] The selectivity of ganciclovir is attributed to its preferential phosphorylation in virus-infected cells and its higher affinity for viral DNA polymerase over cellular DNA polymerases.[1][10][11]

Caption: Mechanism of action of this compound against HSV-1.

Experimental Protocols

Standardized in vitro assays are crucial for determining the antiviral activity and cytotoxicity of compounds like this compound. The following are detailed methodologies for key experiments.

Cell Culture and Virus Propagation

-

Cell Lines: Vero cells (African green monkey kidney epithelial cells, ATCC CCL-81) are commonly used for HSV-1 propagation and antiviral assays.[3][14][15][16]

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) is a typical growth medium.[14][15][16]

-

Virus Strains: A variety of HSV-1 strains can be used, including laboratory-adapted strains (e.g., KOS, McKrae) and clinical isolates.[3][17]

-

Virus Titration: Viral titers are determined by plaque assay and expressed as plaque-forming units per milliliter (PFU/mL).[18]

Cytotoxicity Assay (CCK-8 or MTT Assay)

This assay determines the concentration of the drug that is toxic to the host cells.

-

Cell Seeding: Seed Vero cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.[15]

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add the drug dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.[15]

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.[19]

-

Reagent Addition: Add Cell Counting Kit-8 (CCK-8) or MTT solution to each well according to the manufacturer's protocol.[5][15]

-

Incubation and Measurement: Incubate for the time specified by the manufacturer. Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculation: Calculate the percentage of cell viability relative to the vehicle control. The CC50 value is determined by plotting cell viability against drug concentration and using regression analysis.[15]

Plaque Reduction Assay

This is the gold standard method for evaluating the antiviral activity of a compound against plaque-forming viruses like HSV-1.[18][20]

-

Cell Seeding: Seed Vero cells in 12- or 24-well plates to form a confluent monolayer.[14][16]

-

Infection: Infect the cell monolayers with HSV-1 at a specific multiplicity of infection (MOI), typically 0.1, for 1 hour at 37°C to allow for viral adsorption.[15][21]

-

Drug Treatment: After the adsorption period, remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).[18] Add an overlay medium (e.g., DMEM containing 1.2% methylcellulose) containing serial dilutions of this compound.[15][21]

-

Incubation: Incubate the plates for 2 to 3 days at 37°C in a 5% CO2 incubator to allow for plaque formation.[14][21]

-

Staining: Remove the overlay medium and fix the cells with a fixative solution (e.g., 100% methanol).[18] Stain the cells with a staining solution (e.g., 1% crystal violet) to visualize the plaques.[14][18]

-

Plaque Counting: Count the number of plaques in each well.

-

Calculation: Calculate the percentage of plaque inhibition for each drug concentration compared to the virus control. The IC50 value is determined by plotting the percentage of inhibition against the drug concentration and using regression analysis.[15]

Quantitative Polymerase Chain Reaction (qPCR)

qPCR can be used to quantify the reduction in viral DNA levels as a measure of antiviral activity.[22]

-

Experimental Setup: Perform a plaque reduction assay as described above, but instead of staining for plaques, collect the cell culture supernatant or cell lysates at a specific time point post-infection (e.g., 24 or 48 hours).[15][22]

-

DNA Extraction: Extract viral DNA from the collected samples using a commercial virus DNA/RNA extraction kit.[15][23]

-

qPCR Reaction: Set up the qPCR reaction using a master mix, specific primers and probes for a conserved HSV-1 gene (e.g., glycoprotein G or capsid scaffold protein gene), and the extracted DNA.[22][24]

-

Thermocycling: Perform the qPCR using a real-time PCR instrument with appropriate cycling conditions.[22][24]

-

Data Analysis: Determine the cycle threshold (Cq) values for each sample. The reduction in viral DNA copies in the drug-treated samples compared to the virus control is used to calculate the antiviral activity. The IC50 can be determined as the drug concentration that reduces the viral DNA copy number by 50%.[22]

Caption: General experimental workflow for assessing antiviral activity.

HSV-1 Replication and Relevant Cellular Signaling Pathways

The lytic replication cycle of HSV-1 is a highly regulated process that involves the coordinated expression of viral genes and the manipulation of host cell machinery.[25][26] Upon entry into the host cell, the viral DNA is transported to the nucleus where transcription and replication occur.[25][27] The expression of viral genes follows a temporal cascade of immediate-early, early, and late genes.[26]

HSV-1 infection can modulate various cellular signaling pathways to create a favorable environment for its replication. For instance, the Wnt/β-catenin signaling pathway has been shown to be important for HSV-1 productive infection.[28] Inhibition of this pathway can lead to a decrease in HSV-1 replication.[28] Additionally, HSV-1 has been shown to interact with and modulate pathways involved in the cellular DNA damage response.[25]

Caption: Simplified HSV-1 lytic replication cycle and the target of Ganciclovir.

This technical guide provides a foundational understanding of the in vitro antiviral activity of this compound against HSV-1. The presented data and protocols can serve as a valuable resource for designing and interpreting experiments in the field of antiviral research and development.

References

- 1. Ganciclovir - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. In Vitro Synergism of Trifluorothymidine and Ganciclovir against HSV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro synergism of trifluorothymidine and ganciclovir against HSV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | CAS#:107910-75-8 | Chemsrc [chemsrc.com]

- 7. selleckchem.com [selleckchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. What is the mechanism of Ganciclovir? [synapse.patsnap.com]

- 11. Antiviral activity and mechanism of action of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antiviral therapy of HSV-1 and -2 - Human Herpesviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Effect of ganciclovir [9-(1,3-dihydroxy-2-propoxymethyl)guanine] on viral DNA and protein synthesis in cells infected with herpes simplex virus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [jove.com]

- 15. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Plaquing of Herpes Simplex Viruses [jove.com]

- 17. Antiviral activity of ganciclovir elaidic acid ester against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Antiviral Methods and Protocols. Methods in Molecular Medicine, Volume 24. Kinchington D, Schinazi RF, eds. ($99.00.) Humana Press, 2000. ISBN 0 896 03561 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Application of Real-Time PCR for Determination of Antiviral Drug Susceptibility of Herpes Simplex Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 23. wechat.promega.com.cn [wechat.promega.com.cn]

- 24. youseq.com [youseq.com]

- 25. HSV-1 DNA Replication—Coordinated Regulation by Viral and Cellular Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Regulation of herpes simplex virus type 1 latency-reactivation cycle and ocular disease by cellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Ganciclovir Sodium's Role in Inhibiting Viral Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms by which ganciclovir sodium inhibits the replication of herpesviruses. It details the bioactivation cascade, the targeted inhibition of viral DNA polymerase, and the consequential termination of viral genome synthesis. This document summarizes key quantitative data, presents detailed experimental protocols for assessing antiviral activity, and visualizes the critical pathways and workflows.

Mechanism of Action

Ganciclovir, a synthetic nucleoside analogue of 2'-deoxyguanosine, is a potent antiviral agent effective against several members of the Herpesviridae family.[1][2] Its therapeutic efficacy relies on its selective conversion to an active triphosphate form within virus-infected cells, which then acts as a competitive inhibitor of the viral DNA polymerase.[1][3]

Bioactivation Cascade: A Multi-Step Phosphorylation

The antiviral activity of ganciclovir is contingent upon its intracellular phosphorylation to ganciclovir triphosphate. This process occurs in three sequential steps, with the initial phosphorylation being the rate-limiting and selectivity-determining step.[4]

-

Monophosphorylation: In cells infected with Cytomegalovirus (CMV) or Epstein-Barr virus (EBV), the viral protein kinase, UL97 (for CMV) or a host-encoded deoxyguanosine kinase (for EBV), catalyzes the initial phosphorylation of ganciclovir to ganciclovir monophosphate.[4][5] For Herpes Simplex Virus (HSV) types 1 and 2, and Varicella-Zoster Virus (VZV), the viral thymidine kinase is responsible for this first phosphorylation.[3][4] This initial step is crucial for the drug's selectivity, as these viral kinases are significantly more efficient at phosphorylating ganciclovir than host cellular kinases.[1]

-

Diphosphorylation: Cellular guanylate kinase then converts ganciclovir monophosphate to ganciclovir diphosphate.[2][4]

-

Triphosphorylation: Subsequently, cellular kinases, including phosphoglycerate kinase, catalyze the final phosphorylation step to yield the active ganciclovir triphosphate.[2][4]

References

- 1. What is the mechanism of Ganciclovir? [synapse.patsnap.com]

- 2. Antiviral activity and mechanism of action of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The role of ganciclovir for the management of cytomegalovirus retinitis in HIV patients: Pharmacological review and update on new developments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A protein kinase homologue controls phosphorylation of ganciclovir in human cytomegalovirus-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Preclinical Pharmacodynamics of Ganciclovir Sodium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals